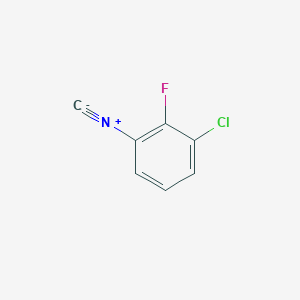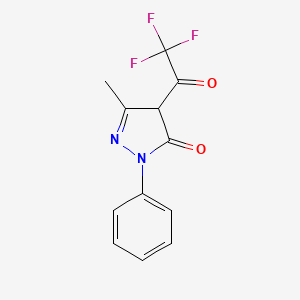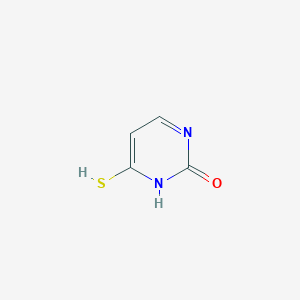
3-Chloro-2-fluorophenylisocyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-fluorophenylisocyanide is an organic compound with the molecular formula C7H3ClFNC It is a derivative of phenylisocyanide, where the phenyl ring is substituted with chlorine and fluorine atoms at the 3 and 2 positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-fluorophenylisocyanide typically involves the reaction of 3-chloro-2-fluoroaniline with chloroform and a base such as potassium hydroxide. The reaction proceeds via the formation of an intermediate isocyanide, which is then isolated and purified. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and minimize the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloro-2-fluorophenylisocyanide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Addition Reactions: The isocyanide group can participate in cycloaddition reactions to form heterocyclic compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Addition Reactions: Cycloaddition reactions may involve reagents like azides or nitriles in the presence of catalysts such as copper(I) iodide.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed: The major products formed from these reactions include various substituted phenylisocyanides, heterocyclic compounds, and reduced or oxidized derivatives of the original compound .
Applications De Recherche Scientifique
3-Chloro-2-fluorophenylisocyanide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound can be used in the development of bioactive molecules and probes for studying biological systems.
Mécanisme D'action
The mechanism of action of 3-Chloro-2-fluorophenylisocyanide involves its interaction with specific molecular targets, such as enzymes or receptors. The isocyanide group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways and cellular processes, depending on the specific target and context .
Comparaison Avec Des Composés Similaires
3-Chloro-2-fluorophenylisocyanate: Similar in structure but with an isocyanate group instead of an isocyanide group.
2-Chloro-3-fluorophenylisocyanide: Similar in structure but with the positions of chlorine and fluorine atoms swapped.
3-Bromo-2-fluorophenylisocyanide: Similar in structure but with a bromine atom instead of a chlorine atom.
Uniqueness: 3-Chloro-2-fluorophenylisocyanide is unique due to the specific positioning of the chlorine and fluorine atoms, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to its analogs .
Propriétés
IUPAC Name |
1-chloro-2-fluoro-3-isocyanobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFN/c1-10-6-4-2-3-5(8)7(6)9/h2-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESOLZCXGDTJAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=C(C(=CC=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Methyl-5-phenyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B7780620.png)













